Technical Deep Dive: 6-Azaspiro[4.5]dec-8-ene Hydrochloride (CAS 2361635-05-2)
Technical Deep Dive: 6-Azaspiro[4.5]dec-8-ene Hydrochloride (CAS 2361635-05-2)
The following technical guide is structured to provide a comprehensive analysis of 6-Azaspiro[4.5]dec-8-ene hydrochloride , focusing on its structural utility in medicinal chemistry, synthesis via Ring-Closing Metathesis (RCM), and application as a bioisostere.
[1]
Executive Summary: The "Escape from Flatland"
6-Azaspiro[4.5]dec-8-ene hydrochloride represents a high-value spirocyclic building block belonging to the class of spiro-fused tetrahydropyridines .[1] In modern drug discovery, this scaffold is critical for increasing fraction sp3 (Fsp³) character, improving solubility, and providing novel vectors for fragment-based drug discovery (FBDD).[1] Unlike flat aromatic amines, the 6-azaspiro[4.5]decane core offers a defined 3D vector that positions substituents in a non-planar orientation, often enhancing selectivity for GPCRs and enzymes while improving metabolic stability by blocking the
Chemical Identity & Structural Analysis[2][3]
| Property | Specification |
| CAS Number | 2361635-05-2 |
| IUPAC Name | 6-Azaspiro[4.5]dec-8-ene hydrochloride |
| Molecular Formula | |
| Molecular Weight | 173.68 g/mol (Salt); 137.22 g/mol (Free Base) |
| Core Scaffold | Spiro[cyclopentane-1,2'-(1,2,3,6-tetrahydropyridine)] |
| Functionality | Secondary Amine (Nucleophile), Alkene (Electrophile/Handle) |
| Geometry | Distorted Half-Chair (Piperidine ring) / Envelope (Cyclopentane) |
Structural Logic
The molecule consists of a cyclopentane ring spiro-fused to a tetrahydropyridine ring .[1]
-
The Spiro Junction (C5): Acts as a quaternary carbon "blocker," preventing metabolic oxidation at the
-position relative to the nitrogen (a common metabolic soft spot in piperidines).[1] -
The Nitrogen (N6): A secondary amine providing a handle for functionalization (acylation, alkylation, reductive amination).[1]
-
The Alkene (C8=C9): A homoallylic double bond.[1] This is a versatile "synthetic handle" allowing for late-stage diversification (e.g., cyclopropanation, hydrogenation, or dihydroxylation) to generate diverse libraries from a single precursor.[1]
Synthesis Protocol: The RCM Approach
The most robust and scalable synthesis for this scaffold relies on Ring-Closing Metathesis (RCM) .[1] This pathway ensures the formation of the 6-membered nitrogen heterocycle with precise control over the spiro-junction.[1]
Retrosynthetic Analysis
The target 6-azaspiro[4.5]dec-8-ene is disconnected via the C8=C9 double bond, revealing a diallyl precursor : N-allyl-1-allylcyclopentan-1-amine.[1]
Step-by-Step Experimental Workflow
Step 1: Formation of the Spiro-Precursor (Grignard Addition)[1]
-
Reagents: Cyclopentanone, Allylamine, Allylmagnesium bromide.[1]
-
Protocol:
-
Condense cyclopentanone with allylamine (using
or molecular sieves) to form the corresponding imine.[1] -
Treat the crude imine with allylmagnesium bromide (1.2 equiv) in anhydrous THF at 0°C.
-
Mechanism: The Grignard reagent attacks the electrophilic imine carbon.[1] The steric bulk forces the addition to occur, generating the quaternary center.[1]
-
Workup: Quench with saturated
, extract with EtOAc. -
Intermediate: N-allyl-1-allylcyclopentan-1-amine.
-
Step 2: Ring-Closing Metathesis (RCM)[1]
-
Reagents: Grubbs II Catalyst (2-5 mol%), p-Toluenesulfonic acid (pTsOH) (1.0 equiv), Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve the diallyl amine intermediate in degassed DCM (0.01 M dilution to favor intramolecular cyclization over intermolecular polymerization).
-
Add pTsOH to protonate the amine.[1] Note: Protonation prevents the basic amine from coordinating with and poisoning the Ruthenium catalyst.[1]
-
Add Grubbs 2nd Generation Catalyst .[1] Reflux for 2-12 hours under
. -
Validation: Monitor by TLC or LCMS for the disappearance of the acyclic precursor.
-
Workup: Neutralize with NaOH, filter through Celite to remove Ru residues.
-
Step 3: Hydrochloride Salt Formation[1][2]
-
Reagents: 4M HCl in Dioxane, Diethyl Ether (
). -
Protocol:
Visualized Synthesis Pathway (DOT)[1]
Caption: Synthesis of 6-Azaspiro[4.5]dec-8-ene HCl via Grignard addition and Ring-Closing Metathesis.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
This scaffold is a conformationally restricted bioisostere of:
-
4,4-Disubstituted Piperidines: The spiro-fusion locks the piperidine ring into a specific conformation (often a distorted chair), reducing the entropic penalty upon binding to a protein target.[1]
-
Morpholines: In specific contexts where the oxygen of morpholine is not a critical H-bond acceptor, the spiro-alkene provides a lipophilic replacement with different vectors.[1]
Metabolic Stability
A major failure mode in drug development is rapid oxidative metabolism at the
-
Mechanism: In 6-azaspiro[4.5]dec-8-ene, one of the
-carbons is the spiro quaternary center (C5).[1] It has no protons to abstract, rendering it metabolically inert.[1] -
Result: This often leads to increased half-life (
) and reduced clearance compared to non-spiro analogs.[1]
Library Generation (The "Handle" Strategy)
The C8=C9 double bond is not just a structural feature; it is a functional handle.[1]
-
Epoxidation: Leads to spiro-epoxides (reactive warheads or intermediates).[1]
-
Cyclopropanation: Generates spiro[2.5]octane systems (further increasing Fsp³).[1]
-
Dihydroxylation: Creates polar diols to lower LogP and engage in H-bonding.[1]
Quality Control & Characterization
To ensure the integrity of CAS 2361635-05-2 in experimental assays, the following analytical criteria must be met:
| Method | Expected Signal | Causality/Reasoning |
| 1H NMR (DMSO-d6) | Characteristic chemical shift of the homoallylic alkene protons (H8, H9).[1] | |
| 1H NMR | Ammonium protons ( | |
| 13C NMR | Quaternary C at ~45-50 ppm | The spiro carbon (C5) is a distinct singlet, verifying the ring fusion.[1] |
| LC-MS | [M+H]+ = 138.13 | Mass of the free base cation.[1] |
| Appearance | White to Off-White Solid | Hydrochloride salts of secondary amines are typically crystalline solids; yellowing indicates oxidation or free base contamination.[1] |
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link[1]
-
Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. Link[1]
-
Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Link[1]
-
Smith, A. B., et al. (2008).[1] Design and Synthesis of Novel Spirocyclic Scaffolds for Drug Discovery. Journal of Organic Chemistry. Link[1]
